

# toxicological data of 2-Undecanone

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## Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B7801925

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An In-depth Technical Guide on the Toxicological Profile of **2-Undecanone**

## Introduction

**2-Undecanone** (CAS No. 112-12-9), also known as methyl nonyl ketone, is a colorless, oily liquid with a characteristic strong odor.<sup>[1]</sup> It is found naturally in various plants and is used as a fragrance ingredient, a flavoring agent, and an animal repellent.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the toxicological data for **2-undecanone**, intended for researchers, scientists, and professionals in drug development. The information is presented with detailed experimental protocols and quantitative data summaries to facilitate a thorough understanding of its safety profile.

## Acute Toxicity

The acute toxicity of **2-undecanone** has been evaluated through oral and dermal routes in several animal models. The substance exhibits low acute toxicity.

Table 1: Acute Toxicity of **2-Undecanone**

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD50	Oral	Rat	5,000 mg/kg	Details of toxic effects not reported other than lethal dose value.	[3][4]
LD50	Oral	Mouse	3,880 mg/kg	Details of toxic effects not reported other than lethal dose value.	[3][4]
LD50	Dermal	Rabbit	> 5,000 mg/kg	Details of toxic effects not reported other than lethal dose value.	[3][4][5]

Inhalation of high concentrations of ketone vapors may cause irritation to the nose, throat, and mucous membranes, and can lead to central nervous system depression with symptoms like headache, dizziness, and fatigue.[1]

## Skin and Eye Irritation

Studies on the irritation potential of **2-undecanone** on skin and eyes have been conducted.

### Skin Irritation

**2-undecanone** may cause skin irritation after prolonged or repeated exposure, leading to redness, swelling, and scaling.[1] However, some sources suggest it is unlikely to produce irritant dermatitis as described in EC Directives.[1] A human study with 5% **2-undecanone** in petrolatum showed no irritation.[2]

Table 2: Skin and Eye Irritation Data for **2-Undecanone**

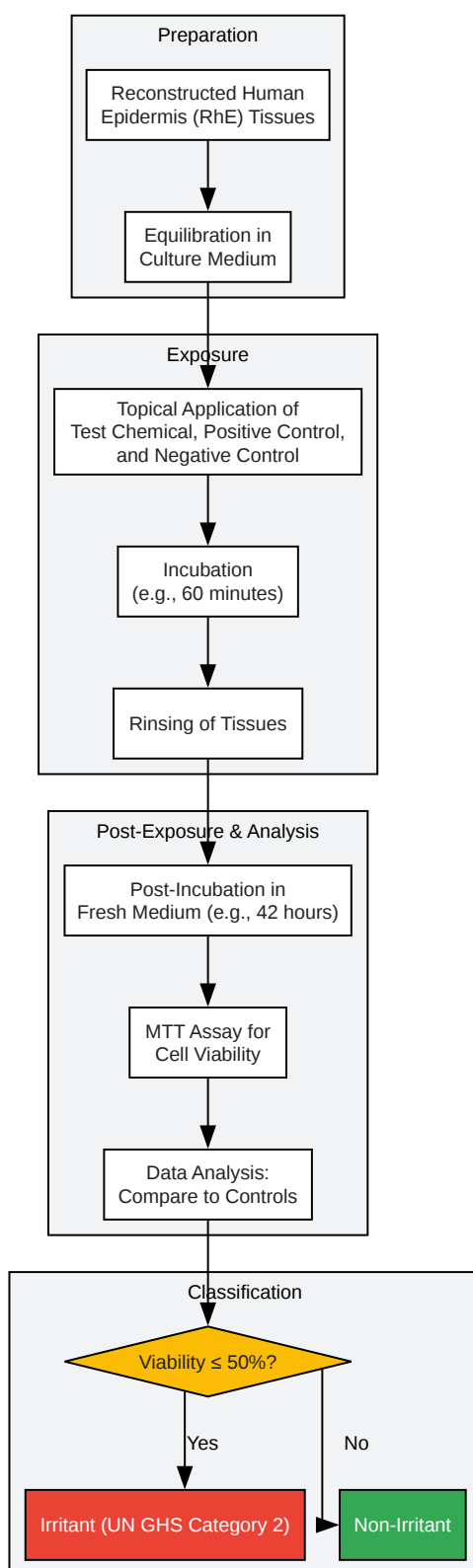
Test Type	Species	Observation	Reference
Dermal Irritation	Rabbit	Erythema and eschar formation were present in 6/6 animals through 72 hours. Edema was noted in 5/6 animals at 30-60 minutes.	[6]
Eye Irritation	Rabbit	Conjunctival irritation was observed in 6/6 rabbits through 24 hours, with recovery by day 7.	[6]

## Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test is designed to predict the skin irritation potential of chemicals by assessing cell viability in a reconstructed human epidermis model.[7][8][9][10]

- **Tissue Preparation:** Reconstructed human epidermis tissues are equilibrated in culture medium.
- **Test Chemical Application:** The test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.
- **Incubation:** The tissues are incubated for a defined period (e.g., 60 minutes).
- **Rinsing:** After incubation, the test chemical is thoroughly washed from the tissue surface.

- **Post-Incubation:** Tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.
- **Classification:** A chemical is identified as an irritant (UN GHS Category 2) if the mean relative tissue viability is reduced to  $\leq 50\%$  of the negative control.[\[11\]](#)



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Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

## Skin Sensitization

The potential for **2-undecanone** to cause skin sensitization has been assessed in human studies.

Table 3: Skin Sensitization of **2-Undecanone**

Test Type	Species	Concentration	Result	Reference
Human Maximization Test	Human	5%	No sensitization reactions observed.	[2][12]

Based on the weight of evidence from human studies and structural analysis, **2-undecanone** is not considered to pose a safety concern for skin sensitization at current declared use levels. [12]

## Experimental Protocol: Human Maximization Test

The human maximization test is a predictive test to determine the potential of a substance to induce allergic contact dermatitis.

- **Induction Phase:** The test material is applied under an occlusive patch to the same site on the skin of volunteers for a series of applications (e.g., five 48-hour applications over a two-week period). This is intended to induce a hypersensitive state.
- **Rest Period:** A rest period of 10-14 days follows the induction phase, during which no applications are made.
- **Challenge Phase:** The test material is applied under an occlusive patch to a new, untreated skin site.
- **Evaluation:** The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal (e.g., 24 and 48 hours).

## Genotoxicity

The genotoxic potential of **2-undecanone** has been evaluated, primarily through the Ames test.

Table 4: Genotoxicity of **2-Undecanone**

Test Type	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Non-mutagenic	[13]
BlueScreen Assay	-	With and without	Negative for genotoxicity	[12]

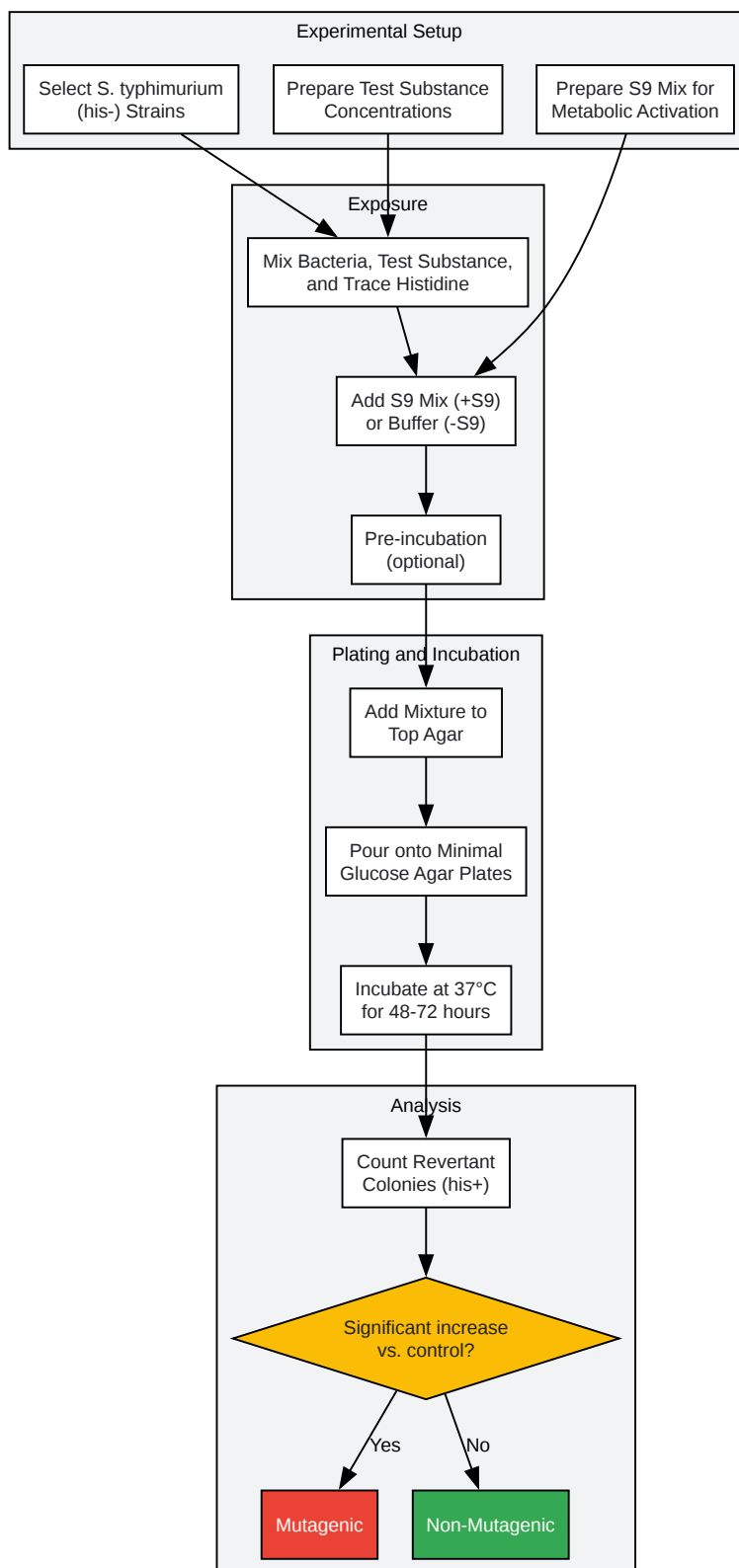
Based on the available data, **2-undecanone** does not present a concern for genotoxicity.[12]

## Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*. [14][15][16]

- **Strain Selection:** Several strains of *S. typhimurium* with different mutations in the histidine synthesis genes are used. [14]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism. [17]
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression. [15]
- **Plating:** The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the

negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.





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Caption: General workflow for the Ames Test for mutagenicity assessment.

## Repeated Dose and Developmental Toxicity

There is no repeated dose toxicity data available for **2-undecanone** itself. However, data from a read-across analog, 2-heptanone (CAS # 110-43-0), is used to support the safety assessment.<sup>[12]</sup>

Table 5: Repeated Dose and Developmental Toxicity

Test Type	Substance	Species	Route	NOAEL	Observations	Reference
13-Week Study	2-Heptanone	Rat	Oral Gavage	500 mg/kg/day	No adverse effects observed.	<sup>[12]</sup>
Developmental Toxicity	2-Undecanone	Hamster	Oral Gavage	-	No significant developmental effects reported at doses up to 960 mg/kg/day.	<sup>[12]</sup>

The use of read-across data from 2-heptanone suggests that the margin of exposure for **2-undecanone** is adequate for both repeated dose and reproductive toxicity endpoints at current use levels.<sup>[12]</sup>

Caption: Logical diagram of the read-across approach for toxicity assessment.

## Conclusion

The available toxicological data for **2-undecanone** indicate a low level of acute toxicity. It is not considered to be a skin sensitizer or to have genotoxic potential. While it may cause mild to

moderate skin and eye irritation upon direct contact, these effects appear to be transient. The safety assessment for repeated dose toxicity is supported by data from a structurally similar analog, 2-heptanone. Overall, the existing information supports the safe use of **2-undecanone** in its current applications when handled in accordance with good industrial hygiene and safety practices.

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